molecular formula C18H29N3O4 B2788598 Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 1170958-75-4

Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No. B2788598
CAS RN: 1170958-75-4
M. Wt: 351.447
InChI Key: LIQLLRCVBVQBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of pharmacology. The compound is known to possess a unique chemical structure that makes it an attractive candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is not yet fully understood. However, it is believed that the compound acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation leads to a reduction in the excitability of neurons, resulting in the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate has been shown to have a range of biochemical and physiological effects. The compound has been found to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin, which are known to have a calming effect on the brain. Additionally, Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate has been found to reduce the levels of certain enzymes in the brain, such as monoamine oxidase, which are involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate in lab experiments is its potent anticonvulsant and analgesic properties. This makes it an attractive candidate for the development of new drugs for the treatment of epilepsy and chronic pain. However, one of the limitations of using Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate in lab experiments is its complex synthesis method, which makes it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for the research and development of Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate. One potential direction is the development of new drugs for the treatment of epilepsy and chronic pain based on the chemical structure of Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate. Another potential direction is the investigation of the compound's potential applications in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a complex process that involves several steps. The first step involves the preparation of 5-neopentyl-1,3,4-oxadiazole-2-carboxylic acid, which is then converted into 5-neopentyl-1,3,4-oxadiazole-2-amine. The next step involves the reaction of 5-neopentyl-1,3,4-oxadiazole-2-amine with 3-(4-bromobutyl)piperidine hydrochloride to form 3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidine. Finally, the reaction of 3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidine with ethyl 4-oxobutanoate in the presence of a base yields Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate.

Scientific Research Applications

Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate has a wide range of potential applications in the field of pharmacology. The compound has been shown to have potent anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. Additionally, Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate has been found to have potential applications in the treatment of depression and anxiety disorders.

properties

IUPAC Name

ethyl 4-[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4/c1-5-24-16(23)9-8-15(22)21-10-6-7-13(12-21)17-20-19-14(25-17)11-18(2,3)4/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQLLRCVBVQBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(O2)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

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